ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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Overview
Description
ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyran derivatives. This compound is characterized by its unique structure, which includes a thienopyran ring system fused with a nitrophenylacetamido group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyran Ring: The thienopyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiophene derivative and a pyran derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride and a suitable amine.
Esterification: The final step involves esterification to introduce the ethyl ester group using ethanol and a strong acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamido group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5,5-DIMETHYL-2-[2-(4-AMINOPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
ETHYL 5,5-DIMETHYL-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE imparts unique chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly interesting for studies involving redox reactions and biological interactions.
Properties
Molecular Formula |
C20H22N2O6S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-[[2-(4-nitrophenyl)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C20H22N2O6S/c1-4-27-19(24)17-14-10-20(2,3)28-11-15(14)29-18(17)21-16(23)9-12-5-7-13(8-6-12)22(25)26/h5-8H,4,9-11H2,1-3H3,(H,21,23) |
InChI Key |
SRMBJTGVZJQPLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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